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(R)-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoicacid
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Overview
Description
®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid is a complex organic compound that features a diazirine group, a selenium atom, and an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid typically involves multiple steps:
Diazirine Formation: The diazirine group is synthesized through the reaction of a suitable precursor with a diazo compound under UV light or thermal conditions.
Amino Acid Backbone: The amino acid backbone is prepared through standard peptide synthesis techniques, involving the protection and deprotection of functional groups.
Selenium Incorporation: The selenium atom is introduced via nucleophilic substitution reactions, where a selenium-containing reagent reacts with a halogenated intermediate.
Final Assembly: The final compound is assembled by coupling the diazirine-containing fragment with the selenium-containing amino acid backbone under peptide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The selenium atom in the compound can undergo oxidation reactions, forming selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The diazirine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted diazirine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid is used as a photo-crosslinking agent. The diazirine group can be activated by UV light to form reactive carbene intermediates, which can covalently modify nearby molecules, facilitating the study of molecular interactions.
Biology
In biological research, this compound is used to study protein-protein interactions and protein-ligand interactions. The photo-crosslinking properties allow researchers to capture transient interactions within cells, providing insights into cellular processes.
Medicine
In medicine, the compound has potential applications in drug discovery and development. Its ability to form covalent bonds with target proteins makes it a valuable tool for identifying drug targets and studying drug mechanisms.
Industry
In the industrial sector, the compound can be used in the development of new materials and coatings. Its unique chemical properties allow for the creation of materials with specific functionalities, such as enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of ®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid involves the activation of the diazirine group by UV light, forming a reactive carbene intermediate. This intermediate can covalently bond with nearby molecules, including proteins, nucleic acids, and other biomolecules. The selenium atom can also participate in redox reactions, further modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
- 3-(3-methyl-3H-diazirin-3-yl)propanoic acid
- (S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid
Uniqueness
®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid is unique due to the presence of both a diazirine group and a selenium atom. This combination allows for versatile chemical reactivity, including photo-crosslinking and redox reactions, making it a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C11H20N4O4Se |
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Molecular Weight |
351.27 g/mol |
IUPAC Name |
2-amino-3-[2-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]ethylselanyl]propanoic acid |
InChI |
InChI=1S/C11H20N4O4Se/c1-11(14-15-11)3-2-5-19-10(18)13-4-6-20-7-8(12)9(16)17/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17) |
InChI Key |
BPTMKJUGVXFGEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CCCOC(=O)NCC[Se]CC(C(=O)O)N |
Origin of Product |
United States |
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